
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₈BrNO₂ It is an ester derivative, characterized by the presence of an amino group, a bromine atom, and an ethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:
R-COOH+C₂H₅OH→R-COO-C₂H₅+H₂O
In this case, the carboxylic acid precursor is 3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3-bromo-4-ethylphenyl)propanoate.
Reduction: Formation of 3-amino-3-(3-bromo-4-ethylphenyl)propanol.
Substitution: Formation of 3-amino-3-(3-azido-4-ethylphenyl)propanoate or 3-amino-3-(3-cyano-4-ethylphenyl)propanoate.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but lacks the ethyl group on the phenyl ring.
Ethyl 3-amino-3-(3-chloro-4-ethylphenyl)propanoate: Similar structure but has a chlorine atom instead of bromine.
Ethyl 3-amino-3-(3-bromo-4-methylphenyl)propanoate: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-9-5-6-10(7-11(9)14)12(15)8-13(16)17-4-2/h5-7,12H,3-4,8,15H2,1-2H3 |
Clé InChI |
RXSFWGRJYSOXPA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(CC(=O)OCC)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



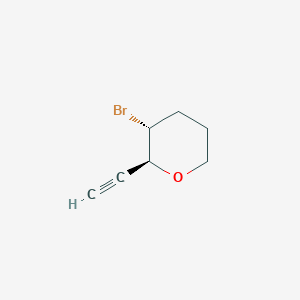
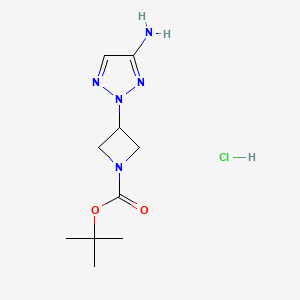

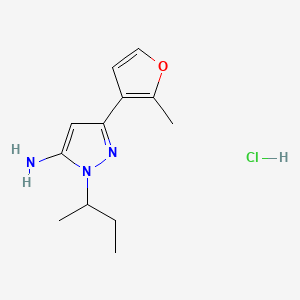
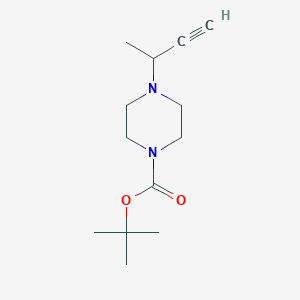
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)

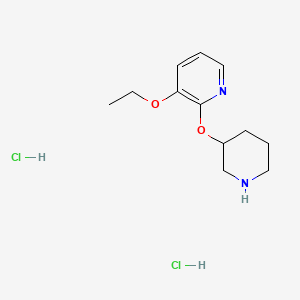
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)

![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
